molecular formula C8H14N4O2 B14449668 Acetic acid;3,5-dimethylpyrazole-1-carboximidamide CAS No. 78060-73-8

Acetic acid;3,5-dimethylpyrazole-1-carboximidamide

Cat. No.: B14449668
CAS No.: 78060-73-8
M. Wt: 198.22 g/mol
InChI Key: TXXQKMIEBUHQGW-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) treated with acetic acid to enhance its uranium (U(VI)) adsorption capacity. The modification process involves impregnating sludge-based biochar (SBB) with acetic acid, which introduces carboxyl (-COOH) functional groups and increases porosity . ASBB exhibits rapid adsorption kinetics (equilibrium within 5.0 minutes), high removal efficiency (up to 97.8%), and reusability, making it a promising material for uranium recovery from uranium-containing wastewater (UCW) . Its performance is attributed to the dual effect of acetic acid: (1) expanding pore structures and (2) introducing -COOH groups that facilitate U(VI) coordination .

Properties

CAS No.

78060-73-8

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

acetic acid;3,5-dimethylpyrazole-1-carboximidamide

InChI

InChI=1S/C6H10N4.C2H4O2/c1-4-3-5(2)10(9-4)6(7)8;1-2(3)4/h3H,1-2H3,(H3,7,8);1H3,(H,3,4)

InChI Key

TXXQKMIEBUHQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=N)N)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyrazole-1-carboxamide typically involves the reaction of acetylacetone with hydrazine derivatives. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates are then oxidized in situ using bromine to yield pyrazoles . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of 3,5-Dimethylpyrazole-1-carboxamide often employs large-scale synthesis techniques, such as the reaction of cyanoacethydrazide with acetylacetone in the presence of dilute aqueous HCl and an alcoholic solution . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, oxygen in DMSO.

    Reducing Agents: Hydrogen gas in the presence of catalysts.

    Substitution Reagents: Aryl halides, copper powder, KOtBu.

Major Products

The major products formed from these reactions include various pyrazole derivatives, such as 3,5-disubstituted pyrazoles and N-arylpyrazoles .

Comparison with Similar Compounds

Mechanism of U(VI) Adsorption by ASBB

ASBB’s U(VI) adsorption involves:

Physical Adsorption : Enhanced porosity traps U(VI) ions in mesopores (2–50 nm) .

Chemical Coordination: -COO⁻ groups form monodentate complexes with U(VI) species like (UO₂)₃(OH)₅⁺, confirmed by FTIR and XPS .

Ion Exchange : K⁺ and Na⁺ ions on ASBB are replaced by U(VI) at acidic pH .

Biological Activity

Acetic acid; 3,5-dimethylpyrazole-1-carboximidamide is a compound that combines the properties of acetic acid with a pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic effects. This article explores the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with methyl groups at the 3 and 5 positions and a carboximidamide functional group. The structural formula can be represented as:

C6H10N4O\text{C}_6\text{H}_{10}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with acetic acid; 3,5-dimethylpyrazole-1-carboximidamide.

Antitumor Activity

Several studies have reported the antitumor potential of pyrazole derivatives. For instance, compounds similar to 3,5-dimethylpyrazole have shown significant cytotoxicity against various cancer cell lines. A study reported that complexes formed with palladium(II) and 3,5-dimethylpyrazole exhibited promising cytotoxic effects against murine cancer cell lines (IC50 values around 24.5 µM) comparable to cisplatin (30.3 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. A series of compounds derived from pyrazoles have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives showed IC50 values indicating potent inhibition of COX enzymes .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been widely studied. Research indicates that derivatives like 3,5-dimethylpyrazole can exhibit activity against various bacterial strains. For example, one study found that certain pyrazole compounds had minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) around 25.1 µM .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxicity against murine cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against MRSA and other bacterial strains

Case Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of palladium(II) complexes with 3,5-dimethylpyrazole, researchers found that these complexes demonstrated significant activity against LM3 adenocarcinoma cells. The IC50 value was determined to be approximately 24.5 µM, suggesting potential for further development as anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

A novel series of pyrazole derivatives were synthesized to evaluate their anti-inflammatory effects in vivo. One compound was found to effectively inhibit both Fmlp-Ome and IL8-induced chemotaxis with IC50 values of 3.8 and 1.2 nM respectively, highlighting the potential for therapeutic applications in inflammatory diseases .

Q & A

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carboximidamide carbon).
  • Simulate reaction pathways with nucleophiles (e.g., thiols) using Gaussian09, optimizing transition states and activation energies .

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